1,5-Cyclooctadiene

Description

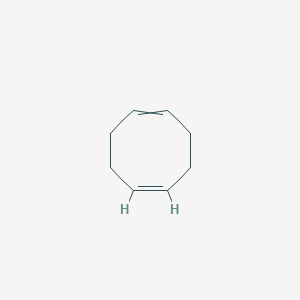

Structure

3D Structure

Properties

CAS No. |

111-78-4 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(5Z)-cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7? |

InChI Key |

VYXHVRARDIDEHS-HASIUUCGSA-N |

SMILES |

C1CC=CCCC=C1 |

Isomeric SMILES |

C1C/C=C\CCC=C1 |

Canonical SMILES |

C1CC=CCCC=C1 |

boiling_point |

150.8 °C @ 757 MM HG |

Color/Form |

LIQUID |

density |

0.8818 @ 25 °C/4 °C |

flash_point |

95 °F 95 °F. |

melting_point |

-70 TO -69 °C |

Other CAS No. |

17612-50-9 111-78-4 1552-12-1 12266-72-7 |

physical_description |

Liquid Colorless Liquid; [MSDSonline] |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

solubility |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |

Synonyms |

1,5-COD; COD; NSC 60155 |

vapor_density |

3.66 (AIR= 1) |

vapor_pressure |

4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |

Origin of Product |

United States |

What are the properties of 1,5-Cyclooctadiene?

An In-Depth Technical Guide to the Properties and Applications of 1,5-Cyclooctadiene

Authored by: A Senior Application Scientist

Foreword: The Unassuming Architect of Modern Catalysis

In the vast lexicon of organic and organometallic chemistry, few molecules offer the blend of structural simplicity and profound functional impact as 1,5-Cyclooctadiene (COD). This cyclic diolefin, a colorless liquid with a characteristically pungent odor, transcends its role as a simple C8 hydrocarbon.[1] It is a cornerstone ligand and a versatile synthetic precursor, pivotal to the design and execution of some of the most sophisticated catalytic transformations developed to date. For researchers in drug development and materials science, a deep, mechanistic understanding of COD is not merely academic; it is fundamental to innovation. This guide synthesizes core principles with practical, field-proven insights to provide a comprehensive technical overview of 1,5-Cyclooctadiene, from its fundamental properties to its critical role in forming highly active catalytic systems.

Section 1: Core Molecular Profile and Physicochemical Properties

1,5-Cyclooctadiene is a cyclic hydrocarbon with the chemical formula C₈H₁₂.[2] The most common and industrially significant isomer is (Z,Z)-1,5-cyclooctadiene, often simply referred to as COD.[2] This isomer exists in a flexible "tub" conformation. The spatial arrangement of its two double bonds makes it an exceptional chelating ligand for a wide range of transition metals.

Industrial Synthesis

The primary industrial route to 1,5-Cyclooctadiene is the nickel-catalyzed dimerization of butadiene.[1][2] This process is highly controlled to favor the formation of the 1,5-diene over other potential products like vinylcyclohexene.[2] The global production underscores its industrial importance, with output in the thousands of tons annually.[2]

Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical properties is paramount for experimental design, particularly concerning purification, reaction temperature, and safety. The key properties of 1,5-COD are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ | [1][2][3] |

| Molecular Weight | 108.18 g/mol | [1][3][4] |

| CAS Number | 111-78-4 | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Pungent, characteristic | [1][5] |

| Boiling Point | ~151 °C (at 1013 hPa) | [1][3][5][6] |

| Melting Point | -69 to -70 °C | [1][3][4] |

| Density | ~0.882 g/cm³ (at 20-25 °C) | [3][4][5] |

| Flash Point | 32 to 38 °C | [2][5] |

| Refractive Index (n_D_) | ~1.493 (at 25 °C) | [2][4] |

| Solubility | Insoluble in water; soluble in benzene, CCl₄ | [4] |

Spectroscopic Signature: The structural features of 1,5-COD give rise to a distinct spectroscopic fingerprint essential for its identification and characterization in reaction mixtures.

-

¹H NMR: The spectrum is characterized by two main signals: a multiplet for the olefinic protons (=CH) and another for the allylic protons (-CH₂-).

-

¹³C NMR: Shows two distinct signals corresponding to the sp²-hybridized olefinic carbons and the sp³-hybridized aliphatic carbons.

-

IR Spectroscopy: Key vibrational bands include the C=C stretch of the cis-alkene and the =C-H stretching and bending modes.[7]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 108.[7]

Section 2: The Duality of Reactivity: Organic Precursor and Organometallic Ligand

The chemical utility of 1,5-COD is twofold. On one hand, its double bonds undergo a range of classic organic transformations. On the other, they serve as electron-donating groups to coordinate with metal centers, forming the basis of its extensive application in catalysis.

Organic Transformations

The reactivity of the double bonds can be selectively controlled.

-

Selective Hydrogenation: Careful hydrogenation can yield cyclooctene, a monomer used in the production of polyoctenamer polymers.[1]

-

Bromination: The addition of bromine across the double bonds produces brominated derivatives used as flame retardants.[1]

-

Hydroboration: The reaction of 1,5-COD with borane is a cornerstone of synthetic chemistry. It proceeds via an intramolecular hydroboration to form 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective and sterically hindered hydroborating agent.[3]

The Premier Chelating Olefin Ligand

The true power of 1,5-COD is realized in its role as a ligand in organometallic chemistry.[3][8] It typically binds to a metal center through both double bonds in a bis(η²)-fashion.[3]

Causality Behind its Efficacy: The success of COD as a ligand is not accidental; it is a direct consequence of the chelate effect . By binding the metal at two points, the resulting metallacycle is significantly more stable than complexes formed from two separate mono-olefin ligands (like ethylene).[2][3][8] This enhanced stability allows for the isolation of well-defined, often crystalline, metal-COD complexes that serve as reliable catalyst precursors.[2]

However, the Metal-COD bond is also strategically labile. The COD ligand is an excellent leaving group , readily displaced by other, often stronger, ligands such as phosphines, N-heterocyclic carbenes (NHCs), or substrates under reaction conditions.[2][3][8] This "stable-yet-labile" nature is the key to its utility: it provides a stable, storable source of a low-valent metal that can be unmasked in situ to initiate a catalytic cycle.

Caption: Fig. 1: Role of COD as a displaceable ligand for catalyst activation.

Section 3: Seminal 1,5-COD Complexes and Their Synthesis

A multitude of metal-COD complexes have been synthesized and serve as indispensable starting materials in both academic and industrial laboratories.

-

Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂: A critical source of Ni(0) for cross-coupling reactions, cycloadditions, and polymerization.[3][9] It is highly air-sensitive.[9]

-

Cyclooctadiene Rhodium Chloride Dimer, [Rh(COD)Cl]₂: A workhorse air-stable precursor for generating a vast array of Rh(I) catalysts for hydrogenation, hydroformylation, and C-H activation.

-

Cyclooctadiene Iridium Chloride Dimer, [Ir(COD)Cl]₂: The iridium analogue of the rhodium dimer, it is the entry point for preparing important catalysts like Crabtree's catalyst, used for challenging hydrogenations.[2][10]

-

Dichloro(1,5-cyclooctadiene)platinum(II), Pt(COD)Cl₂: A stable Pt(II) source used in the synthesis of other platinum complexes.[2]

Experimental Protocol: Synthesis of Bis(1,5-cyclooctadiene)nickel(0)

This protocol describes a common laboratory preparation of Ni(COD)₂, a foundational reagent in nickel catalysis. The causality for the choice of reagents lies in the need for a strong reducing agent to convert a stable Ni(II) salt to the desired Ni(0) state in the presence of the COD ligand, which traps the zero-valent metal.

WARNING: This procedure involves air- and moisture-sensitive reagents and a carcinogenic nickel salt. It must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques by trained personnel.

Materials:

-

Anhydrous Nickel(II) acetylacetonate [Ni(acac)₂]

-

1,5-Cyclooctadiene (COD), freshly distilled

-

Triethylaluminium (Et₃Al), as a solution in hexanes or toluene

-

Anhydrous, degassed solvents (e.g., Toluene or THF)

-

Standard Schlenk glassware, cannula, and syringes

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.

-

Reagent Addition: To the flask, add anhydrous Ni(acac)₂ (1.0 eq) and the anhydrous solvent. To this suspension, add an excess of 1,5-cyclooctadiene (typically 2.5-4.0 eq).

-

Reduction: Cool the mixture in an ice bath (0 °C). While stirring vigorously, slowly add the triethylaluminium solution (approx. 2.0-2.2 eq) dropwise via syringe or cannula over 30-60 minutes.

-

Causality: The slow addition at low temperature is critical to control the exothermic reduction of Ni(II) to Ni(0) by Et₃Al and to prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). The color of the suspension will typically change from green or blue [Ni(II)] to a yellow, orange, or brown slurry, indicating the formation of the Ni(0) complex.

-

Isolation: Cool the mixture again to 0 °C or below to maximize precipitation. The solid product is isolated by filtration under inert atmosphere using a Schlenk filter stick or a cannula filtration setup.

-

Washing and Drying: Wash the resulting yellow solid several times with a cold, anhydrous, non-coordinating solvent (e.g., pentane or hexane) to remove soluble byproducts. Dry the product under high vacuum.

-

Storage: Store the bright yellow, crystalline Ni(COD)₂ solid in a glovebox freezer. It is highly sensitive to air and heat.

Section 4: Safety, Handling, and Disposal

1,5-Cyclooctadiene presents several hazards that necessitate strict adherence to safety protocols.

-

Flammability: It is a flammable liquid with a relatively low flash point.[11][12] Keep away from heat, sparks, and open flames.[11][13] Proper grounding of containers is required to prevent static discharge.[11][12]

-

Toxicity: The compound is harmful if swallowed or inhaled.[11][12] It can cause skin, eye, and respiratory irritation.[12] May cause an allergic skin reaction.[12] There is a risk of aspiration into the lungs if swallowed, which can be fatal.[11]

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, splash-proof goggles, and a lab coat.[5][14]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place, away from ignition sources.[11][13] Some suppliers provide it with a stabilizer to prevent peroxide formation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[11][13]

Conclusion

1,5-Cyclooctadiene is a deceptively simple molecule that has earned its indispensable status in the chemist's toolkit. Its unique combination of a stable chelating framework and tunable lability makes it an ideal ligand for creating a vast library of catalyst precursors. From industrial polymerization to the intricate bond formations required in pharmaceutical synthesis, the influence of 1,5-COD is pervasive. A thorough grasp of its properties, reactivity, and handling is therefore essential for any scientist aiming to leverage the power of modern transition metal catalysis.

References

- Evonik. (n.d.). 1,5-Cyclooctadiene - C8-Monomers by Evonik - Building blocks for your synthesis.

- ChemicalBook. (n.d.). 1,5-Cyclooctadiene | 111-78-4.

- Safety Data Sheet. (2019, March 25). 1,5-Cyclooctadiene.

- ECHEMI. (n.d.). 1,5-Cyclooctadiene SDS, 1552-12-1 Safety Data Sheets.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,5-Cyclooctadiene (CAS 111-78-4) in Modern Organometallic Chemistry.

- Royal Society of Chemistry. (n.d.). (E,E)-1,5-Cyclooctadiene: a small and fast click-chemistry multitalent.

- chemeurope.com. (n.d.). 1,5-Cyclooctadiene.

- Wikipedia. (n.d.). 1,5-Cyclooctadiene.

- PubChem. (n.d.). 1,5-Cyclooctadiene.

- CymitQuimica. (n.d.). CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0).

- NIST. (n.d.). 1,5-Cyclooctadiene - NIST WebBook.

- NJ.gov. (n.d.). Common Name: 1,5-CYCLOOCTADIENE HAZARD SUMMARY.

- ACS Publications. (n.d.). 1,5 Cyclooctadiene Complexes of Iridium: Synthesis, Characterization, and Reaction with Dihydrogen.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,5-Cyclooctadiene.

- Synquest Labs. (n.d.). 1,5-Cyclooctadiene Safety Data Sheet.

- Tokyo Chemical Industry. (n.d.). 1,5-Cyclooctadiene.

Sources

- 1. 1,5-Cyclooctadiene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]

- 2. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 3. 1,5-Cyclooctadiene [chemeurope.com]

- 4. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. 1,5-Cyclooctadiene | 111-78-4 [chemicalbook.com]

- 7. 1,5-Cyclooctadiene [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

The Enduring Legacy of 1,5-Cyclooctadiene: From Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Cyclooctadiene (COD), a seemingly simple cyclic diene, holds a rich and fascinating history that mirrors the broader advancements in organic and organometallic chemistry over the past century. This guide provides a comprehensive exploration of the discovery and historical development of this remarkable molecule. From its unexpected initial synthesis to its indispensable role as a ligand in a vast array of catalytic processes, the story of 1,5-COD is one of scientific curiosity, serendipity, and the relentless pursuit of molecular control. For researchers and professionals in drug development and materials science, a deep understanding of the origins and properties of 1,5-COD is fundamental to harnessing its full potential in contemporary chemical synthesis.

Historical Synthesis and Key Discoveries: A Tale of Three Pioneers

The narrative of 1,5-cyclooctadiene is intricately woven with the contributions of three towering figures in 20th-century chemistry: Walter Reppe, Karl Ziegler, and Arthur C. Cope. While their primary research interests varied, their work converged to uncover the synthesis, properties, and versatile applications of this eight-membered ring system.

The Dawn of Acetylene Chemistry: Walter Reppe's Cyclooligomerization

In the 1940s, German chemist Walter Reppe, a pioneer in acetylene chemistry, conducted groundbreaking research on the catalytic cyclooligomerization of acetylene under high pressure.[1][2] His work, driven by the need for synthetic rubber and other materials in Germany, led to the discovery that acetylene could be tetramerized to form cyclooctatetraene in the presence of a nickel(II) catalyst.[1][3] This reaction, known as the Reppe synthesis, was a landmark achievement in transition metal catalysis and opened the door to the synthesis of cyclic polyolefins.[3] While not the direct discovery of 1,5-cyclooctadiene, Reppe's work laid the crucial groundwork by demonstrating the ability of nickel catalysts to mediate the formation of eight-membered rings from simple building blocks.

A Serendipitous Turn: Karl Ziegler and the "Nickel Effect"

The story of the first deliberate synthesis of 1,5-cyclooctadiene is a classic example of serendipity in science. In the early 1950s, Karl Ziegler, a German chemist who would later share the Nobel Prize for his work on polymers, was investigating the reactions of organoaluminum compounds with ethylene.[4] His group observed that ethylene could be oligomerized to form linear alpha-olefins. However, a pivotal experiment conducted by his student, Erhard Holzkamp, yielded an unexpected result: the quantitative dimerization of ethylene to 1-butene.[4] A thorough investigation revealed that traces of nickel, left in the autoclave from a previous experiment, were responsible for this dramatic shift in reactivity.[4]

This "nickel effect" was a turning point. Ziegler and his team quickly recognized the potential of this discovery and began to systematically explore the reactions of dienes with nickel-containing catalysts. This line of inquiry led directly to the development of a method for the cyclodimerization of butadiene to produce a mixture of cyclic C8 hydrocarbons, with 1,5-cyclooctadiene being a major product.[5] This nickel-catalyzed dimerization of butadiene remains the most important industrial method for the production of 1,5-cyclooctadiene today.[5]

dot graph TD { subgraph "Early Developments" A[Walter Reppe (1940s)] -- "Pioneers Nickel-Catalyzed Acetylene Cyclooligomerization" --> B((Cyclooctatetraene)); end

} Caption: Interconnected history of 1,5-Cyclooctadiene discovery.

Expanding the Isomeric Landscape: Arthur C. Cope and Medium Rings

The versatility of 1,5-cyclooctadiene was further highlighted by the work of American chemist Arthur C. Cope, who had a profound interest in the chemistry of medium-sized rings.[6] In 1969, Cope and his collaborator George M. Whitesides reported the first synthesis of the highly strained trans,trans-1,5-cyclooctadiene.[5] This was achieved through the photoisomerization of the more stable cis,cis isomer.[5] Cope's work demonstrated the existence of this less stable isomer and opened up new avenues for studying the conformational properties and reactivity of medium-ring systems.

Evolution of Synthetic Methodologies

The synthesis of 1,5-cyclooctadiene has evolved significantly since its initial discovery. While the nickel-catalyzed dimerization of butadiene remains the dominant industrial method, various other approaches have been developed, each with its own advantages and limitations.

| Method | Catalyst/Reagent | Substrate | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Nickel-Catalyzed Cyclodimerization | Ni(acac)₂ / AlEt₃ | Butadiene | >80% | High yield, uses readily available starting material, industrially scalable. | Often produces a mixture of cyclic C8 isomers requiring separation. |

| Ziegler-Natta Catalysis | TiCl₄ / AlEt₂Cl | Butadiene | Variable | Can offer high selectivity for 1,5-COD under specific conditions. | Catalyst preparation can be complex; sensitive to impurities. |

| Domino Alkylation/Cycloalkylation | Not specified | 2-(1-cyclopentenyl) ethanol | Not specified | Allows for the synthesis of substituted 1,5-cyclooctadiene derivatives.[7] | Multi-step synthesis from readily available starting materials.[7] |

| Photoisomerization | Copper(I) salts (sensitizer) | cis,cis-1,5-Cyclooctadiene | Not specified | Access to the strained trans,trans isomer.[5] | Requires specialized photochemical equipment.[5] |

The Rise of 1,5-Cyclooctadiene in Organometallic Chemistry

The true significance of 1,5-cyclooctadiene in modern chemistry lies in its role as a versatile and widely used ligand in organometallic chemistry.[8] Its two double bonds are perfectly positioned to chelate to a metal center, forming a stable complex.[8] This chelating effect imparts greater stability to the metal complex compared to monodentate olefin ligands.[8] Crucially, the COD ligand is also readily displaced by other ligands, such as phosphines, making metal-COD complexes excellent starting materials for the synthesis of a wide range of other catalysts and organometallic compounds.[8]

A Timeline of Key Developments:

-

1950s: Following the discovery of its synthesis, chemists began to explore the coordination chemistry of 1,5-cyclooctadiene with various transition metals. Early work focused on complexes of nickel, palladium, and platinum.

-

1960s: The synthesis of bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, was reported.[9] This 16-electron complex proved to be a highly versatile and reactive source of nickel(0) and became a widely used catalyst and precatalyst in organic synthesis.

-

1970s: The use of rhodium and iridium complexes of 1,5-cyclooctadiene, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(COD)]₂, gained prominence in catalysis, particularly in hydrogenation and hydroformylation reactions.

-

Present Day: 1,5-Cyclooctadiene remains a ubiquitous ligand in organometallic chemistry. Metal-COD complexes are essential precursors for a vast array of catalytic transformations, including cross-coupling reactions, C-H activation, and polymerization.[10]

Experimental Protocol: Synthesis of Bis(1,5-cyclooctadiene)nickel(0)

The following is a representative experimental protocol for the synthesis of bis(1,5-cyclooctadiene)nickel(0), a cornerstone reagent in organometallic synthesis. This procedure is adapted from the literature and should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.[3]

Materials:

-

Nickel(II) acetylacetonate (anhydrous)

-

1,5-Cyclooctadiene (distilled)

-

Triethylaluminum (solution in an appropriate solvent)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Schlenk flask and other standard inert atmosphere glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous nickel(II) acetylacetonate in anhydrous toluene.

-

Add an excess of freshly distilled 1,5-cyclooctadiene to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of triethylaluminum dropwise to the cooled, stirred mixture. The color of the solution will change as the nickel(II) is reduced to nickel(0).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product, bis(1,5-cyclooctadiene)nickel(0), will precipitate as a yellow solid.

-

Isolate the solid product by filtration under inert atmosphere using a Schlenk filter.

-

Wash the yellow solid with cold anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to yield pure bis(1,5-cyclooctadiene)nickel(0).

Self-Validation: The success of the synthesis can be confirmed by the formation of the characteristic yellow crystalline product. Further validation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the 1,5-cyclooctadiene ligands and the diamagnetic nature of the Ni(0) complex.

Conclusion

The journey of 1,5-cyclooctadiene from an accidental discovery to a fundamental building block and ligand in modern chemistry is a testament to the power of scientific inquiry and the importance of serendipity. The pioneering work of Reppe, Ziegler, and Cope laid the foundation for our understanding of this versatile molecule. Today, 1,5-cyclooctadiene and its metal complexes are indispensable tools for synthetic chemists, enabling the construction of complex molecules with applications ranging from pharmaceuticals to advanced materials. As research continues to push the boundaries of catalysis and chemical synthesis, the enduring legacy of 1,5-cyclooctadiene is certain to continue.

References

- Mucheli, R., Rathod, S. V., Raje, M. S., & Jaiswar, M. (2013). A short synthesis of 1,5-cyclooctadiene macrocycles. Journal of Chemical and Pharmaceutical Research, 5(4), 138-142.

-

Wikipedia. (2024). 1,5-Cyclooctadiene. Retrieved from [Link]

- Google Patents. (1992). Preparation of bis(1,5-cyclooctadiene)nickel(O).

-

chemeurope.com. (n.d.). 1,5-Cyclooctadiene. Retrieved from [Link]

- Stöckmann, H., Neves, A. A., Day, H. A., Stairs, S., Brindle, K. M., & Leeper, F. J. (2011). (E,E)-1,5-Cyclooctadiene: a small and fast click-chemistry multitalent.

-

Wikipedia. (2024). Walter Reppe. Retrieved from [Link]

- Wielandt, J. W., & Ruckerbauer, D. (2010). Bis(1,5-cyclooctadiene)nickel(0). In Inorganic Syntheses (Vol. 35, pp. 120-124). John Wiley & Sons, Inc.

-

PubChem. (n.d.). Bis(1,5-cyclooctadiene)nickel. Retrieved from [Link]

- Krysan, D. J., & Mackenzie, P. B. (1990). A new, convenient preparation of bis(1,5-cyclooctadiene)nickel(0). The Journal of Organic Chemistry, 55(13), 4229–4230.

-

Wikipedia. (2024). Karl Ziegler. Retrieved from [Link]

- Schlosser, M., & Lochmann, L. (2002). Synthesis of Functionalized 1,5-Cyclooctadienes by LICKOR Metalation. The Journal of Organic Chemistry, 67(20), 7113–7116.

-

Royal Society of Chemistry. (2024). Recycling Organoiridium Waste to [(1,5- Cyclooctadiene)IrCl]2. Retrieved from [Link]

-

Macmillan Group. (n.d.). Nickel-Catalyzed Cycloadditions. Retrieved from [Link]

- Ramana, M. M. V., Rathod, S. V., Raje, M. S., & Jaiswar, M. (2013). A short synthesis of 1,5-cyclooctadiene macrocycles. Journal of Chemical and Pharmaceutical Research, 5(4), 138-142.

-

Britannica. (n.d.). Karl Ziegler. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Arthur Clay Cope. Retrieved from [Link]

-

Max Planck Institute für Kohlenforschung. (2008). Karl Ziegler. Retrieved from [Link]

- Feng, J., Stoddart, S. S., Weerakoon, K. A., & Chen, W. (2007). An efficient approach to surface-initiated ring-opening metathesis polymerization of cyclooctadiene. Langmuir, 23(3), 1004–1006.

-

Wiley-VCH. (n.d.). 1 Industrial Milestones in Organometallic Chemistry. Retrieved from [Link]

-

Science History Institute. (n.d.). Karl Ziegler and Giulio Natta. Retrieved from [Link]

-

Kobe University. (2023). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Retrieved from [Link]

-

SciSpace. (n.d.). Development of Process for Production of Highly Valuable Chemicals Derived from Dicyclopentadiene for Comprehensive Utilization. Retrieved from [Link]

-

Astruc, D. (n.d.). HISTORY OF ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Moon, S., & Ganz, C. R. (1969). Facile synthesis of 1,4-cyclooctadiene. The Journal of Organic Chemistry, 34(2), 465–466.

-

Wikipedia. (2024). Nickel. Retrieved from [Link]

-

Wikipedia. (2024). Platinum. Retrieved from [Link]

- Kaminsky, W. (2013). Ziegler-Natta catalysis: 50 years after the Nobel Prize. MRS Bulletin, 38(3), 213–218.

-

eThermo. (n.d.). 1,5-Cyclooctadiene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1.18: Definition, Importance and History of Organometallics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Retrieved from [Link]

-

Evonik. (n.d.). 1,5-Cyclooctadiene - C8-Monomers by Evonik - Building blocks for your synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A happy medium: The synthesis of medicinally important medium-sized rings: Via ring expansion. Retrieved from [Link]

-

Kobe University. (2023). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uga-editions.com [uga-editions.com]

- 3. researchgate.net [researchgate.net]

- 4. Ziegler-Natta catalysis: 50 years after the Nobel Prize | MRS Bulletin | Cambridge Core [cambridge.org]

- 5. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,5-Cyclooctadiene [chemeurope.com]

- 9. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]

- 10. Bis-(1,5-cyclooctadien)-nickel(0) | Sigma-Aldrich [sigmaaldrich.com]

The Labile Scaffold: A Technical Guide to 1,5-Cyclooctadiene in Organometallic Chemistry

Executive Summary

In the precise architecture of organometallic catalysis, 1,5-Cyclooctadiene (COD) serves a paradoxical role: it is a ligand designed to leave. For researchers and drug development professionals, COD is the industry-standard "placeholder"—a bidentate scaffold that stabilizes low-valent metal centers (Ni, Pd, Pt, Rh, Ir) during storage and handling, yet possesses the kinetic lability to be displaced rapidly by substrates or target ligands under reaction conditions.

This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of COD’s electronic properties, synthesis protocols for critical precursors, and its mechanistic function in high-value catalytic cycles.

Ligand Architecture & Electronic Properties

The utility of COD stems from its ability to balance thermodynamic stability with kinetic lability .

-

Chelate Effect: Unlike two monodentate ethylene ligands, COD binds via two alkene moieties connected by flexible methylene bridges. This chelation creates a stabilizing entropic effect, allowing complexes like Ni(cod)₂ and [Rh(cod)Cl]₂ to be isolated as solids.

-

Back-Bonding & Lability: The metal-to-ligand

-back-bonding in COD complexes is weaker than in phosphine or CO complexes. The -

Bite Angle: The natural bite angle of COD (~86-90°) is well-suited for square planar (

) and tetrahedral (

Mechanistic Implication

In drug discovery, this property is exploited to generate "naked" metal centers in situ. For example, treating [Ir(cod)Cl]₂ with a phosphine ligand (

Critical Precursors: Synthesis & Validation Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: Synthesis of Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

Role: The primary source of atomic Nickel(0) for cross-coupling and polymerization. Difficulty: High (Extreme Air Sensitivity). Safety Note: Nickel compounds are carcinogenic.[1] Ni(cod)₂ is pyrophoric in air.

Reagents

-

Nickel(II) acetylacetonate [Ni(acac)₂]: 0.10 mol (anhydrous)

-

1,5-Cyclooctadiene (COD): 0.50 mol (Distilled over Na, stored under Ar)

-

Triethylaluminum (AlEt₃): 0.20 mol (1.0 M in toluene)

-

Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 500 mL Schlenk flask and cycle 3x with Argon. All transfers must occur via cannula or in a glovebox.

-

Slurry Formation: Charge the flask with Ni(acac)₂ and COD in toluene. Cool to -10°C.

-

Causality: Cooling controls the exotherm of the reduction step, preventing thermal decomposition of the unstable Ni(0) intermediate.

-

-

Reduction: Add AlEt₃ dropwise over 1 hour.

-

Visual Validation: The green Ni(II) slurry will darken, eventually turning a deep, reddish-brown solution.

-

-

Precipitation: Allow the mixture to warm to 0°C, then stir for 2 hours. Filter the resulting yellow precipitate using a Schlenk frit.

-

Purification: Wash the solid 3x with cold pentane to remove aluminum byproducts.

-

Final Validation: The product must be a bright lemon-yellow crystalline solid.

-

Failure Mode: A green tint indicates unreacted Ni(II); brown/black indicates oxidation to NiO.

-

Synthesis Workflow Diagram

Figure 1: Inert atmosphere workflow for the reduction of Ni(II) to Ni(0) stabilized by COD.

Protocol B: Synthesis of [Rh(cod)Cl]₂

Role: Precursor for asymmetric hydrogenation catalysts (e.g., Rh-DIPAMP). Difficulty: Moderate (Air stable).

Methodology

-

Reflux: Dissolve

and -

Reaction: Heat to reflux for 18 hours.

-

Isolation: The product precipitates as an orange-yellow solid. Filtration and washing with water/pentane yields the pure dimer.

-

Self-Validation: The filtrate should be colorless, indicating complete capture of Rhodium.

-

Mechanistic Role in Catalysis

In catalytic cycles, COD acts as a "Precatalyst Activation Switch." It protects the metal center until the reaction environment is established.

The Displacement Mechanism

The activation of a COD-precatalyst (e.g., Crabtree's catalyst) typically follows an associative interchange or dissociative pathway depending on the metal and incoming ligand.

-

Precatalyst:

(Stable, 16e- or 18e- species). -

Induction: Exposure to H₂ or substrate.

-

Hydrogenation of COD: The COD ligand itself is often hydrogenated to cyclooctane (COA) and ejected.

-

Critical Insight: This step is irreversible. Once COD is hydrogenated and leaves, the metal center acts as a highly reactive, coordinatively unsaturated species (12e- or 14e-).

-

-

Active Cycle: The metal binds the target olefin and H₂ to propagate the cycle.

Catalytic Activation Pathway

Figure 2: Activation mechanism of Crabtree's catalyst, showing the irreversible hydrogenation and ejection of the COD ligand.

Applications in Drug Development

Asymmetric Hydrogenation

In the synthesis of chiral APIs (Active Pharmaceutical Ingredients), [Rh(cod)Cl]₂ is the universal starting material. It is reacted in situ with chiral phosphine ligands (e.g., BINAP, DuPhos) to form the active asymmetric catalyst.

-

Advantage:[4] Researchers can screen hundreds of chiral ligands using a single stable Rhodium source.

Crabtree’s Catalyst

Structure:

Nickel-Catalyzed Cross-Coupling

Ni(cod)₂ is the gold standard for "ligand-free" or "custom-ligand" couplings.

-

Usage: It allows the separate addition of specialized ligands (e.g., NHCs) to tune the catalyst for difficult substrates like aryl chlorides or alkyl halides, which are common in medicinal chemistry scaffolds.

Handling, Stability & Safety

| Parameter | Specification | Practical Handling Advice |

| Physical State | Colorless liquid (Free ligand) | Strong, pungent odor. Use only in a fume hood. |

| Flammability | Flash Point: 35°C | Flammable. Ground all glassware to prevent static discharge. |

| Storage (Ligand) | 2-8°C, under Argon | Polymerizes slowly in air/light. Distill before critical use. |

| Storage (Ni(cod)₂) | -20°C, Glovebox | Pyrophoric. Decomposes immediately in air. |

| Toxicity | Irritant (Ligand); Carcinogen (Ni) | Double-glove when handling Ni complexes. Use a HEPA-filtered balance enclosure. |

Stability Note

While COD complexes of Rh(I) and Ir(I) are generally air-stable as solids, they should be stored under inert gas for long-term retention of activity. Ni(cod)₂ has zero tolerance for oxygen or moisture; a color change from yellow to pale/white indicates decomposition.

References

-

Synthesis of Bis(1,5-cyclooctadiene)nickel(0): Schunn, R. A.; Ittel, S. D.[1] "Bis(1,5-Cyclooctadiene)Nickel(0)."[1][5][6] Inorganic Syntheses, 1990 , 28, 94-98.

-

Crabtree's Catalyst: Crabtree, R. H. "Iridium Compounds in Catalysis."[7][8] Accounts of Chemical Research, 1979 , 12(9), 331–337.

-

Rhodium Precursors: Giordano, G.; Crabtree, R. H. "Di-μ-chloro-bis(η⁴-1,5-cyclooctadiene)dirhodium(I)." Inorganic Syntheses, 1990 , 28, 88-90.

-

Mechanistic Insights: Brown, J. M.[7] "Intramolecular Hydrogenation of the Cyclooctadiene Ligand." Journal of Organometallic Chemistry, 1985 , 285, 343.

-

Safety Data: "1,5-Cyclooctadiene Safety Data Sheet." Sigma-Aldrich/Merck.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crabtree's Catalyst | Asymmetric Hydrogenation Reagent [benchchem.com]

- 3. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]

- 6. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]

- 7. Crabtree's Catalyst [drugfuture.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Stereoisomers of 1,5-Cyclooctadiene: A Tale of Two Rings

Abstract

The C₈H₁₂ hydrocarbon, 1,5-cyclooctadiene (COD), presents a compelling case study in the profound influence of stereochemistry on molecular properties and reactivity. While the thermodynamically stable (Z,Z) isomer has been a cornerstone of organometallic chemistry and industrial synthesis for decades, its highly strained (E,E) counterpart has recently emerged as a powerful tool in the realm of bioorthogonal and click chemistry. This guide provides an in-depth comparison of (Z,Z)-1,5-cyclooctadiene and (E,E)-1,5-cyclooctadiene, designed for researchers, scientists, and drug development professionals. We will dissect their structural and thermodynamic disparities, detail their respective synthetic routes, and explore the mechanistic origins of their divergent chemical reactivity and applications.

Structural and Thermodynamic Analysis: Stability vs. Strain

The geometric arrangement of the two double bonds within the eight-membered ring dictates the fundamental character of the 1,5-cyclooctadiene isomers. This difference in geometry leads to a vast chasm in thermodynamic stability and conformational behavior. There are three possible configurational isomers: (Z,Z), (E,E), and (Z,E).[1] This guide will focus on the two symmetrical isomers.

(Z,Z)-1,5-Cyclooctadiene: The Ground State Isomer

The cis,cis isomer, commonly abbreviated as COD, is the most stable and widely encountered form of this diene.[1] Its structure is characterized by both double bonds having the substituent groups on the same side. This configuration allows the eight-membered ring to adopt relatively low-energy conformations, primarily a flexible boat-like shape. It is a colorless liquid with a potent odor and serves as a crucial precursor for other organic compounds and as a ligand in organometallic chemistry.[1]

(E,E)-1,5-Cyclooctadiene: The High-Energy Isomer

In stark contrast, the trans,trans isomer is a highly strained molecule.[1] The trans configuration within a medium-sized ring introduces significant angle and torsional strain. To accommodate this geometry, the molecule is forced into a rigid, twisted conformation.[1] This high level of stored potential energy makes (E,E)-COD significantly less stable than its (Z,Z) counterpart, but also imbues it with unique and powerful reactivity, which will be discussed later. Its strain energy has been estimated to be as high as 20.3 kcal/mol.[2]

Visualization: Structural Comparison

Caption: Conformational differences between (Z,Z)-COD and (E,E)-COD.

Comparative Physical and Thermodynamic Properties

| Property | (Z,Z)-1,5-Cyclooctadiene | (E,E)-1,5-Cyclooctadiene | Reference(s) |

| CAS Number | 1552-12-1 | 17612-50-9 | [1] |

| Molecular Weight | 108.18 g/mol | 108.18 g/mol | [3] |

| Appearance | Colorless liquid | Known compound, typically used in solution | [1],[4] |

| Density | 0.882 g/mL at 25 °C | N/A | [4], |

| Melting Point | -69 to -70 °C | N/A | [5],[6] |

| Boiling Point | 149-151 °C | N/A (thermally unstable) | [4],[5] |

| Relative Stability | Thermodynamically stable | Highly strained, high-energy |

Synthesis and Accessibility: Industrial Scale vs. Laboratory Curiosity

The vast difference in stability between the two isomers is directly reflected in their synthesis and commercial availability.

Synthesis of (Z,Z)-1,5-Cyclooctadiene

This isomer is produced on an industrial scale, with production in 2005 reaching approximately 10,000 tons.[1] The primary method is the nickel-catalyzed dimerization of butadiene.[1] A catalyst, often a nickel complex with a phosphine or phosphite ligand, facilitates the [4+4] cycloaddition of two butadiene molecules.

Caption: Industrial synthesis of (Z,Z)-1,5-cyclooctadiene.

The following is a representative protocol based on literature procedures.[7]

-

Catalyst Preparation: In a dry, inert atmosphere (e.g., in a dry box), charge a pressure vessel equipped with a magnetic stir bar with the nickel catalyst (e.g., 0.20 mmol of Ni₂(μ-PPh₂)₂(PEt₃)₃) and 10 mL of an anhydrous solvent like benzene.

-

Reactant Addition: Seal the vessel, remove it from the dry box, and introduce a measured amount of 1,3-butadiene (e.g., ~0.4 mol) as a condensed liquid.

-

Reaction: Heat the vessel in an oil bath to approximately 115-120 °C. Monitor the reaction progress by observing the pressure drop inside the vessel. The reaction may require several hours and potentially the addition of more butadiene.

-

Workup: After the reaction is complete (indicated by a stable, low pressure), cool the vessel to room temperature. Carefully vent any remaining pressure and expose the mixture to air to deactivate the catalyst.

-

Purification: Filter the reaction mixture to remove the deactivated catalyst. Purify the filtrate by fractional distillation to separate the (Z,Z)-1,5-cyclooctadiene from the solvent, unreacted starting material, and side products like vinylcyclohexene and cyclododecatriene.

Synthesis of (E,E)-1,5-Cyclooctadiene

The synthesis of the highly strained trans,trans isomer is a far more delicate laboratory procedure. It cannot be formed under thermodynamic control. The first synthesis was achieved in 1969 by Whitesides and Cope via photoisomerization of the (Z,Z) isomer in the presence of a copper(I) salt, albeit in low yield.[1][2] A more reliable, though multi-step, chemical synthesis was later developed.[2]

Caption: Chemical synthesis pathway to (E,E)-1,5-cyclooctadiene.

This pathway is based on the route reported by Boeckh et al. and used by Stöckmann et al. Experimental details are complex and require specialized techniques for handling air-sensitive and unstable intermediates.[2]

-

Epoxidation: (Z,Z)-1,5-cyclooctadiene is first treated with an epoxidizing agent (e.g., peracetic acid) to form the corresponding cis,cis-5,10-dioxatricyclo[7.1.0.0⁴,⁶]decane (diepoxide).[8]

-

Stereospecific Ring Opening: The diepoxide undergoes a sequence of nucleophilic attacks and subsequent chemical manipulations designed to invert the stereochemistry at the carbons that will form the double bonds. This is the critical stereochemistry-defining stage of the synthesis.

-

Formation of Precursor: These steps lead to a cyclooctane ring appropriately substituted with leaving groups in a trans arrangement.

-

Double Elimination: The final step is a double elimination reaction, where a strong base is used to remove the leaving groups and form the two trans double bonds simultaneously, yielding the highly strained (E,E)-1,5-cyclooctadiene. The product is highly reactive and must be handled and used accordingly.

Comparative Reactivity and Mechanistic Insights

The structural and energetic differences between the isomers translate directly into distinct reactivity profiles, defining their primary applications in chemistry.

(Z,Z)-1,5-COD: The Archetypal Chelating Ligand

The flexible conformation and the spatial proximity of the two cis-alkenes make (Z,Z)-COD an exceptional bidentate ligand for transition metals. It binds to a metal center via both double bonds (as a η²,η² ligand), forming a stable chelate ring.[1][5] This "chelate effect" makes metal-COD complexes significantly more stable than related complexes with monodentate alkenes like ethylene.[5]

However, the COD ligand is also readily displaced by other, more strongly binding ligands like phosphines, N-heterocyclic carbenes (NHCs), or carbon monoxide.[1][9] This combination of stability for isolation and lability for reaction makes M(COD) complexes invaluable as starting materials in catalysis.

Key Metal Complexes and Their Roles:

-

Ni(COD)₂: A source of Ni(0), used in coupling reactions and as a precursor to other nickel catalysts.[5]

-

[RhCl(COD)]₂ and [IrCl(COD)]₂: Precursors for a vast array of rhodium and iridium catalysts used in hydrogenation, hydroformylation, and other transformations.[9][10]

-

Pt(COD)₂: A stable source of Pt(0) used in hydrosilylation and other platinum-catalyzed reactions.[1]

(E,E)-1,5-COD: The Strain-Promoted Click Reagent

The high ring strain of (E,E)-COD is the engine of its reactivity. The molecule is eager to undergo reactions that release this strain, primarily through cycloadditions that convert the strained sp² carbons to more stable sp³ hybridized carbons. This reactivity is so rapid and specific that it falls under the umbrella of "click chemistry"—reactions that are fast, efficient, and bioorthogonal (proceeding in biological systems without interfering with native processes).[2]

(E,E)-COD is unique in that it can perform two sequential click reactions.[2][11]

-

[3+2] Cycloaddition: The first trans-double bond reacts extremely quickly with 1,3-dipoles, such as azides. The rate of this reaction is comparable to that of highly strained cyclooctynes, which are benchmark reagents in strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

-

Inverse-Electron-Demand Diels-Alder (iEDDA): The resulting cycloadduct still contains a second, now slightly less strained, trans-double bond. This remaining alkene can then undergo a much faster iEDDA reaction with an electron-poor diene, such as a tetrazine.[2]

This dual reactivity makes (E,E)-COD a "multitalent" for rapidly linking two different molecules.[2]

Caption: The two-stage click reactivity of (E,E)-1,5-cyclooctadiene.

Applications in Drug Development and Chemical Biology

The distinct properties of the COD isomers lend them to complementary roles in the pharmaceutical and life sciences.

-

(Z,Z)-1,5-Cyclooctadiene is an indirect but vital player. Its metal complexes are workhorse catalysts for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to generate active catalysts from stable, well-defined [M(COD)] precursors is a cornerstone of modern process chemistry and medicinal chemistry, enabling the efficient construction of novel molecular architectures.[9]

-

(E,E)-1,5-Cyclooctadiene is a direct participant in advanced drug development strategies. Its capacity for rapid, catalyst-free bioorthogonal conjugation is highly valuable for:

-

Drug Delivery: Linking targeting ligands (like antibodies) to drug payloads.

-

Molecular Imaging: Attaching imaging agents (like fluorophores or PET isotopes) to biomolecules to track their location and function in vivo.[2]

-

Chemical Biology: Assembling complex biological probes and modifying proteins or cell surfaces to study biological processes. The dual-reaction capability allows for the rapid construction of trifunctional linkers.[2]

-

Summary and Outlook

(Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene are not merely geometric isomers; they are functionally distinct chemical entities with disparate and complementary applications.

| Feature | (Z,Z)-1,5-Cyclooctadiene | (E,E)-1,5-Cyclooctadiene |

| Defining Feature | Thermodynamic Stability | High Ring Strain |

| Primary Conformation | Flexible Boat | Rigid Twist |

| Synthesis | Industrial scale; Butadiene Dimerization | Laboratory scale; Multi-step from (Z,Z)-COD |

| Core Reactivity | Bidentate Ligand Formation (Chelation) | Strain-Release Cycloadditions |

| Key Application Area | Organometallic Catalysis, Precursor | Bioorthogonal Click Chemistry, Bioconjugation |

| Role in Drug Dev. | Source of Catalysts for API Synthesis | Tool for Drug Delivery, Imaging, and Probes |

The (Z,Z) isomer will remain an indispensable, high-volume chemical for catalysis and synthesis. In contrast, the (E,E) isomer, once a chemical curiosity, is now positioned as a sophisticated reagent for cutting-edge applications where speed and biocompatibility are paramount. The continued exploration of strained molecules like (E,E)-COD promises to yield even more powerful tools for understanding and manipulating biological systems, further blurring the lines between chemistry, biology, and medicine.

References

-

1,5-Cyclooctadiene - Wikipedia.

-

CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents.

-

1552-12-1 1,5-CYCLOOCTADIENE C8H12, Formula,NMR,Boiling Point,Density,Flash Point - Chemicalbook.

-

1,5-Cyclooctadiene - chemeurope.com.

-

Scheme 1. Isomerization of 1,5-cyclooctadiene with Zn·Zr. - ResearchGate.

-

(E,E)-1,5-Cyclooctadiene: A small and fast click-chemistry multitalent - ResearchGate.

-

Synthesis of 1,5-cyclooctadiene - PrepChem.com.

-

1,5-Cyclooctadiene | 111-78-4 - ChemicalBook.

-

1,5-CYCLOOCTADIENE | 1552-12-1 - ChemicalBook.

-

1,5-Cyclooctadiene (COD) for Organometallic Chemistry: Properties and Uses.

-

1,5-Cyclooctadiene, (E,Z)- - NIST WebBook.

-

Chloro(η2,η2-cycloocta-1,5-diene){1-[(2-[(S)-1-(hydroxymethyl)-3-methylbutyl]amino)-2-oxoethyl]-3-(1-naphthalenylmethyl)benzimidazol-2-ylidene}rhodium(I) - MDPI.

-

1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem.

-

Supporting information for: (E,E)-1,5-cyclooctadiene: a small and fast click-chemistry multitalent.

-

1,5-Cyclooctadiene, (Z,Z)- | C8H12 | CID 10937607 - PubChem.

-

(E,E)-1,5-Cyclooctadiene: a small and fast click-chemistry multitalent - RSC Publishing.

-

1,5-Cyclooctadiene - NIST WebBook.

-

Determination of conformational barriers in 1,5-cyclooctadiene by proton and carbon-13 nuclear magnetic resonance | Journal of the American Chemical Society.

-

1,5-Cyclooctadiene redistillation, = 99 111-78-4 - Sigma-Aldrich.

Sources

- 1. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,5-Cyclooctadiene, (Z,Z)- | C8H12 | CID 10937607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,5-Cyclooctadiene [chemeurope.com]

- 6. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]

- 11. (E,E)-1,5-Cyclooctadiene: a small and fast click-chemistry multitalent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: 1,5-Cyclooctadiene (COD) in Precision Polymer Synthesis

[1]

Abstract

1,5-Cyclooctadiene (COD) is a versatile cyclic diene monomer that serves as a cornerstone in the synthesis of advanced polyalkenamers and functionalized polymer backbones.[1] Its unique

Introduction & Mechanistic Principles[3][4][5][6]

The Monomer: 1,5-Cyclooctadiene

COD exists primarily in the cis,cis conformation.[1] Its utility stems from the presence of two internal double bonds. In ROMP, one double bond opens to form the polymer backbone, while the second remains intact within the repeat unit. This residual unsaturation is a "chemical handle" for post-polymerization modification (e.g., hydrogenation to polyethylene mimics or functionalization for drug delivery vectors).

Thermodynamics of COD ROMP

The polymerization of COD is driven by the release of ring strain (enthalpy,

-

Critical Consequence: The reaction is an equilibrium process (

). -

The "Back-Biting" Challenge: At high conversions or elevated temperatures, the active catalyst can react with the polymer backbone (intramolecular chain transfer), generating cyclic oligomers rather than linear polymer.

-

Solution: High monomer concentration (

) and lower temperatures are required to favor polymer formation.

Mechanism Visualization (ROMP)

The following diagram illustrates the Chauvin mechanism adapted for COD, highlighting the equilibrium between propagation and back-biting.

Figure 1: Mechanism of COD ROMP showing the competition between linear propagation and back-biting.

Experimental Protocols

Protocol A: Controlled ROMP of 1,5-Cyclooctadiene

Objective: Synthesize Poly(COD) with controlled molecular weight (

Materials

-

Monomer: cis,cis-1,5-Cyclooctadiene (>99%).

-

Catalyst: Grubbs 2nd Generation Catalyst.

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

-

Quenching Agent: Ethyl Vinyl Ether (EVE).

-

Inhibitor Removal: Pass COD through a basic alumina column immediately before use to remove antioxidants (e.g., BHT).

Step-by-Step Procedure

-

Purification: Filter 5 mL of COD through a pipette plug of basic alumina into a dried vial. Sparge with

for 15 mins. -

Catalyst Prep: In a glovebox or under Ar flow, weigh Grubbs G2 catalyst.

-

Calculation: Target

. For a target

-

-

Initiation: Dissolve catalyst in minimal DCM. Add COD.

-

Concentration Rule: Maintain

. Dilute solutions favor cyclization (back-biting).

-

-

Reaction: Stir at room temperature (20-25°C) .

-

Time: Reaction is typically equilibrium-controlled within 30-60 minutes. Do not extend unnecessarily to avoid broadening

.

-

-

Quenching: Add excess Ethyl Vinyl Ether (50 equiv relative to Ru). Stir for 30 mins.

-

Mechanism:[2] EVE reacts with the Ru-carbene to form a Fischer carbene, which is inactive for metathesis, effectively removing the metal from the polymer chain end.

-

-

Precipitation: Drop the polymer solution slowly into 10 volumes of cold Methanol (

) with vigorous stirring. Poly(COD) will precipitate as a white, rubbery solid. -

Drying: Dry under high vacuum at ambient temperature for 12 hours.

Protocol B: Synthesis of Telechelic Poly(COD) (Chain Transfer)

Objective: Create

Materials

-

CTA: cis-2-butene-1,4-diol (for OH-termini) or cis-4-octene-1,8-dioic acid (for COOH-termini).

-

Protection: Hydroxyls/Carboxyls often require protection (e.g., acetate or ester) to prevent catalyst coordination, though G2/G3 are tolerant. Acetate protection is recommended for highest yield.

Workflow Diagram

Figure 2: Synthesis of Telechelic Polymers via ROMP with Chain Transfer Agents.

Procedure

-

Ratio Calculation: The degree of polymerization is strictly governed by the Monomer-to-CTA ratio (

), not the catalyst loading. -

Reaction: Mix COD and CTA (e.g., cis-1,4-diacetoxy-2-butene) in DCM.

-

Catalysis: Add G2 catalyst (1/500 to 1/1000 relative to monomer).

-

Equilibration: Heat to 40°C for 12-24 hours.

-

Note: Unlike Protocol A, this requires long times to ensure the CTA is fully statistically incorporated into all chain ends via cross-metathesis.

-

-

Workup: Quench with EVE, precipitate in Methanol.

-

Deprotection (Optional): If using acetates, hydrolyze with NaOMe/MeOH to yield hydroxyl-terminated telechelic poly(butadiene).

Protocol C: Thiol-Ene Functionalization (Post-Polymerization)

Objective: Attach bioactive ligands or solubilizing groups to the Poly(COD) backbone. Application: Creating "Polymerization-Induced Self-Assembly" (PISA) precursors or drug conjugates.

Materials

-

Polymer: Poly(COD) from Protocol A.

-

Thiol: R-SH (e.g., Mercaptoethanol, Cysteine derivatives, Thiolated-PEG).

-

Initiator: AIBN (Thermal) or DMPA (Photo).

-

Solvent: THF or Chloroform.

Procedure

-

Dissolution: Dissolve Poly(COD) in THF.

-

Stoichiometry: Add Thiol (1.5 - 5.0 equivalents per double bond, depending on desired functionalization density).

-

Note: Steric hindrance on the polymer backbone makes 100% conversion difficult. Expect 60-80% functionalization efficiency.

-

-

Initiation:

-

Thermal: Add AIBN (0.1 equiv). Heat to 65°C for 4-12 hours under

. -

UV (Preferred for sensitive drugs): Add DMPA (0.05 equiv). Irradiate (365 nm) for 10-30 mins.

-

-

Purification: Precipitate in cold Methanol or Dialyze (if polymer is now water-soluble) to remove unreacted thiol.

Data Summary & Troubleshooting

Solvent Compatibility Table

| Solvent | Suitability for ROMP | Notes |

| DCM | Excellent | Standard choice. Good solubility for polymer and catalyst. |

| THF | Good | Slightly slower rates than DCM. Useful for polar CTAs. |

| Toluene | Good | Best for high-temperature reactions (>50°C). |

| Ether | Poor | Often precipitates the polymer prematurely. |

| Water | Possible (Emulsion) | Requires specialized water-soluble Ru-catalysts. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Dispersity ( | Back-biting / Long reaction time | Quench reaction earlier (at ~80% conversion). Increase monomer concentration. |

| Low MW / Oligomers | High Catalyst loading or Impure Monomer | Check |

| Incomplete Functionalization (Thiol-Ene) | Steric hindrance / Polymer aggregation | Use a better solvent for both polymer and thiol. Increase thiol excess. |

| Catalyst Decomposition | Oxygen exposure | Ensure strict inert atmosphere (Glovebox/Schlenk line). |

References

-

Bulk Synthesis and Modeling of Living ROMP of 1,5-Cyclooctadiene. ResearchGate. [Link]

-

Ring Opening Metathesis Polymerization of Cyclooctadiene and Cyclooctene with Dihydrofuran. ACS Macro Letters. [Link]

-

Functionalization of Polycyclooctene using Thiol-ene Click Chemistry. UMass ScholarWorks. [Link]

-

A Ring-Opening Metathesis Polymerization (ROMP) Approach to Carboxyl- and Amino-Terminated Telechelic Poly(butadiene)s. Macromolecules. [Link][3]

-

Polymerization-Induced Self-Assembly (PISA) of 1,5-Cyclooctadiene Using Ring Opening Metathesis Polymerization. PubMed. [Link]

Application Notes and Protocols for Palladium-COD Complexes in Cross-Coupling Reactions

Abstract

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki couplings, represent cornerstone methodologies in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2] Among the various palladium sources available, (1,5-Cyclooctadiene)palladium(II) chloride, or Pd(COD)Cl₂, stands out as a highly versatile and practical precatalyst. Its notable air and thermal stability, combined with its ease of handling, makes it an excellent choice for a wide range of research, development, and manufacturing applications. This guide provides an in-depth exploration of the mechanistic role of Pd(COD)Cl₂ and offers detailed, field-proven protocols for its application in both Suzuki and Heck cross-coupling reactions, designed for researchers, chemists, and drug development professionals.

The Strategic Advantage of Pd(COD)Cl₂ as a Precatalyst

The term "precatalyst" is critical to understanding the function of Pd(COD)Cl₂. The active species in most palladium-catalyzed cross-coupling reactions is a Palladium(0) complex, which initiates the catalytic cycle.[3] However, Pd(0) complexes, such as Pd(PPh₃)₄, can be sensitive to air and moisture, complicating their storage and handling.

Pd(COD)Cl₂ is a Pd(II) complex that offers a robust solution. The 1,5-cyclooctadiene (COD) ligand is a di-olefin that coordinates to the palladium center but is also labile, meaning it can be easily displaced.[4] This characteristic is central to its utility. In the reaction mixture, typically in the presence of phosphine ligands and a base, the Pd(II) center is reduced in situ to the catalytically active Pd(0) species, and the COD ligand is displaced, allowing the desired phosphine ligand to coordinate and initiate the reaction. This in situ activation strategy circumvents the need to handle sensitive Pd(0) reagents directly.

The causality behind this choice is rooted in operational simplicity and reproducibility. By starting with a stable, well-defined Pd(II) precatalyst, chemists can ensure more consistent generation of the active catalyst from one reaction to the next, leading to more reliable outcomes.

In-Situ Catalyst Formation Workflow

The activation of the Pd(COD)Cl₂ precatalyst is a critical first step that occurs within the reaction flask.

Caption: In-situ generation of the active Pd(0) catalyst from the Pd(COD)Cl₂ precatalyst.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[5] The reaction's high functional group tolerance and the low toxicity of its boron-containing byproducts have made it a favorite in the pharmaceutical industry.

Mechanistic Considerations

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active LₙPd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group (R²) from the boronic acid (or ester) is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the organoboron species to form a more reactive boronate complex.[6][7]

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.

When using Pd(COD)Cl₂, the initial reduction step precedes this cycle. The choice of phosphine ligand is paramount; bulky, electron-rich dialkylbiaryl phosphines have proven highly effective for coupling challenging substrates, such as aryl chlorides.[7][8]

Caption: Catalytic cycle for the Suzuki-Miyaura reaction initiated by a Pd(COD)Cl₂ precatalyst.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol provides a self-validating system for a standard Suzuki coupling. The choice of a moderately active substrate (4-bromotoluene) and a standard phosphine ligand (SPhos) ensures a high probability of success, providing a baseline for further optimization.

Materials:

-

Pd(COD)Cl₂

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

4-Bromotoluene (Substrate 1)

-

Phenylboronic acid (Substrate 2)

-

Potassium Phosphate (K₃PO₄), powdered

-

Toluene (anhydrous)

-

Deionized Water

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(COD)Cl₂ (5.7 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. The causality here is to prevent oxygen from degrading the phosphine ligand and interfering with the formation of the active Pd(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and powdered potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The addition of water can sometimes accelerate the transmetalation step.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

| Parameter | Condition | Rationale |

| Pd Loading | 1-3 mol% | Sufficient for most aryl bromides. Lower loadings (<1%) may be possible with highly active ligands.[9] |

| Ligand:Pd Ratio | 2:1 to 4:1 | Ensures complete coordination to the palladium center and stabilizes the active catalyst. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are required to form the reactive boronate species.[7] |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are standard. The addition of a small amount of water is often beneficial. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, particularly for oxidative addition. |

Application in Heck-Mizoroki Cross-Coupling

The Heck reaction is the palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.[10] It is a powerful tool for the synthesis of substituted alkenes and is widely used in the production of fine chemicals and pharmaceuticals.

Mechanistic Considerations

The Heck reaction follows a different, yet related, catalytic cycle:

-

Oxidative Addition: As in the Suzuki reaction, a Pd(0) species reacts with the organohalide (R-X) to form a Pd(II) complex.

-

Olefin Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the olefin into the Pd-R bond. This step forms the new C-C bond and creates a new alkyl-palladium intermediate.

-

Syn β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the alkene product and a palladium-hydride species. This step determines the regioselectivity of the product.

-

Base-Promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride species, closing the catalytic cycle.[11]

The choice of base (often an organic amine like triethylamine) and sometimes additives (like phosphonium salts) can be critical for catalyst turnover and stability.

Caption: Catalytic cycle for the Heck-Mizoroki reaction initiated by a Pd(COD)Cl₂ precatalyst.

Protocol: Heck-Mizoroki Coupling of Iodobenzene and Styrene

This protocol describes the coupling of two model substrates. The use of an aryl iodide ensures efficient oxidative addition, and the reaction conditions are typical for a standard Heck coupling.

Materials:

-

Pd(COD)Cl₂

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Iodobenzene (Substrate 1)

-

Styrene (Substrate 2)

-

Triethylamine (Et₃N), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube with a stir bar, combine Pd(COD)Cl₂ (2.9 mg, 0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times. The phosphine ligand P(o-tol)₃ is chosen for its ability to promote the reaction while balancing stability and reactivity.[12]

-

Reagent Addition: Under inert gas, add anhydrous DMF (4 mL), iodobenzene (204 mg, 1.0 mmol, 1.0 equiv), styrene (156 mg, 1.5 mmol, 1.5 equiv), and anhydrous triethylamine (202 mg, 2.0 mmol, 2.0 equiv).

-

Reaction: Immerse the sealed tube in a preheated 80 °C oil bath and stir for 12-16 hours. The reaction is typically slower than a Suzuki coupling and may require overnight stirring.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and wash with 1M HCl (2 x 15 mL) to remove the triethylamine and DMF. Follow with a wash of saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from ethanol or by flash chromatography to yield trans-stilbene.

| Parameter | Condition | Rationale |

| Pd Loading | 1-5 mol% | Standard loading; higher loadings may be needed for less reactive aryl bromides or chlorides. |

| Ligand | PPh₃, P(o-tol)₃ | Triarylphosphines are common. For aryl chlorides, more electron-rich ligands may be necessary.[12] |

| Base | Et₃N, K₂CO₃, NaOAc | A stoichiometric amount of base is required to neutralize the HX produced in the cycle.[12] |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to dissolve the ionic intermediates. |

| Additives | TBAB (Phase Transfer Cat.) | Sometimes used, especially with inorganic bases, to improve solubility and reaction rates.[13] |

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubMed. (2021). A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

RSC Publishing. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

YouTube. (2020). palladium coupling catalyst activation. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). PdCl2(SEt2)2 and Pd(OAc)2: Simple and efficient catalyst precursors for the Suzuki cross-coupling reaction. Retrieved from [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

NIH National Library of Medicine. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Platinum. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Platinum - Wikipedia [en.wikipedia.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN) from 1,5-Cyclooctadiene: An Application and Protocol Guide

Introduction: The Significance of 9-BBN in Modern Organic Synthesis

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly valuable and versatile hydroborating agent in organic chemistry.[1][2] Its unique structural features, particularly its steric bulk, afford exceptional regioselectivity in the hydroboration of alkenes and alkynes, favoring the formation of anti-Markovnikov products.[1] Unlike many other dialkylboranes, 9-BBN is a white, crystalline solid that is commercially available and relatively stable, making it a convenient reagent for a wide array of chemical transformations.[2] This guide provides a comprehensive overview of the synthesis of 9-BBN from 1,5-cyclooctadiene, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and critical safety considerations for researchers, scientists, and professionals in drug development. The applications of 9-BBN are extensive, ranging from the preparation of terminal alcohols and isomerically pure boracycles to its use in Suzuki cross-coupling reactions.[1][3]

Mechanistic Insights: The Cyclic Hydroboration of 1,5-Cyclooctadiene

The synthesis of 9-BBN is achieved through the cyclic hydroboration of 1,5-cyclooctadiene with a borane source, typically a borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2) complex.[1][4] The reaction proceeds in a stepwise manner, where the borane molecule adds across the two double bonds of the cyclooctadiene ring.

Initially, a monohydroboration occurs, leading to an intermediate where the boron atom is attached to one of the double bonds. Subsequently, an intramolecular hydroboration takes place, where the remaining B-H bond adds across the second double bond within the same molecule. This cyclization is a key feature of the synthesis and results in the formation of the bicyclic structure of 9-BBN. The reaction yields a mixture of the 1,5-adduct (9-borabicyclo[3.3.1]nonane) and the 1,4-adduct (its [4.2.1] isomer).[4][5] Heating the reaction mixture promotes the isomerization of the kinetically favored 1,4-adduct to the thermodynamically more stable 1,5-adduct, 9-BBN.[6] In its solid state and in non-coordinating solvents, 9-BBN exists as a stable hydride-bridged dimer, which readily cleaves in the presence of alkenes, alkynes, or other reducible substrates.[1]

Reaction Mechanism: Synthesis of 9-BBN

Caption: The synthesis of 9-BBN from 1,5-cyclooctadiene proceeds via hydroboration, cyclization, and dimerization.

Experimental Protocol: Laboratory-Scale Synthesis of 9-BBN

This protocol details a reliable method for the synthesis of 9-BBN using a borane-dimethyl sulfide complex, adapted from established procedures.[3][6] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as organoboranes are sensitive to air and moisture.[6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Borane-dimethyl sulfide complex (BMS) | BH₃·SMe₂ | 75.97 | 8.50 mL | Caution: Corrosive, flammable, stench. |

| 1,5-Cyclooctadiene (COD) | C₈H₁₂ | 108.18 | 10.9 mL | Caution: Stench, flammable. Distill from LiAlH₄ before use.[3] |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | ~70 mL | Anhydrous. |

| Nitrogen or Argon gas | N₂ or Ar | - | - | High purity, for inert atmosphere. |

Equipment

-

Three-neck round-bottomed flask (250 mL)

-

Magnetic stirrer and stir bar

-

Short-path distillation head

-

Receiving flask (200 mL)

-

Septa

-

Syringes and needles

-

Heating mantle with a temperature controller

-

Inert gas manifold (Schlenk line)

-

Glass filter frit

-

Schlenk flask for filtration

Step-by-Step Procedure

-

Apparatus Setup and Inerting:

-